molecular formula C27H22ClNO6 B3671602 (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Cat. No.: B3671602
M. Wt: 491.9 g/mol
InChI Key: FZXBBHSUCOPDRD-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, a chlorophenoxy group, and a dioxoisoindoline moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multiple steps, including esterification, chlorination, and cyclization reactions. The starting materials often include 3,3-dimethyl-2-oxobutanoic acid, 4-chlorophenol, and phthalic anhydride. The reaction conditions may involve the use of catalysts such as sulfuric acid or hydrochloric acid, and solvents like dichloromethane or toluene. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClNO6/c1-27(2,3)22(30)15-34-26(33)16-6-4-7-18(14-16)29-24(31)20-8-5-9-21(23(20)25(29)32)35-19-12-10-17(28)11-13-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBBHSUCOPDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Reactant of Route 2
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(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Reactant of Route 3
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(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Reactant of Route 4
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(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Reactant of Route 5
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Reactant of Route 6
(3,3-Dimethyl-2-oxobutyl) 3-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

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